molecular formula C14H16N2O4 B3208739 3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester CAS No. 1052723-27-9

3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester

Cat. No.: B3208739
CAS No.: 1052723-27-9
M. Wt: 276.29 g/mol
InChI Key: QBHYFUOPAJPPMX-UHFFFAOYSA-N
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Description

3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a quinazoline core, an acetic acid moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common approach is the condensation of anthranilic acid with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the acetic acid moiety through a nucleophilic substitution reaction. The final step involves esterification with tert-butyl alcohol under acidic conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline or tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Quinazoline derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinazoline core can bind to active sites or allosteric sites, modulating the activity of the target molecule and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simple quinazoline core.

    Quinazoline-2,4-dione: A derivative with two carbonyl groups at positions 2 and 4.

    Quinazoline-4-one: A derivative with a carbonyl group at position 4.

Uniqueness

3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester is unique due to the presence of the acetic acid moiety and the tert-butyl ester group

Properties

IUPAC Name

tert-butyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-11(17)8-16-12(18)9-6-4-5-7-10(9)15-13(16)19/h4-7H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHYFUOPAJPPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700566
Record name tert-Butyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052723-27-9
Record name tert-Butyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (<5° C.) solution of (2-amino-benzoylamino)-acetic acid tert-butyl ester (33 g, 0.132 mol) in DCM (200 ml), a solution of triphosgene (14.08 g, 0.047 mol) in DCM (70 ml) is added dropwise over 30 minutes, keeping the temperature below 5° C. The resulting white/cream precipitate is treated dropwise with triethylamine (21 ml, 0.145 mol), keeping the temperature of the reaction below 5° C. The bright yellow reaction mixture is gradually allowed to warm to RT and stirred overnight. Water (250 ml) is added to the reaction mixture with stirring. Mixture is partitioned and the aqueous phase is washed with DCM (100 ml). The organic extracts are combined, washed with NaHCO3 (2×200 ml), water (2×150 ml), brine (200 ml), and concentrated in vacuo to give a pale orange solid. This is then slurried in isohexane for 30 minutes, filtered, then taken up in DCM (90 ml) with heating. The solution is then placed in the fridge over the weekend. The crystalline material formed is filtered and washed with a minimal amount of cold DCM to afford the title compound.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.08 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester
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3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester
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3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester

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